molecular formula C13H16F3N5 B15114314 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B15114314
M. Wt: 299.29 g/mol
InChI Key: CTESBNBLQQSYNZ-UHFFFAOYSA-N
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Description

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a piperazine ring substituted with a trifluoroethyl group. The incorporation of trifluoroethyl groups often enhances the biological activity and metabolic stability of compounds, making this molecule a valuable candidate for further research.

Preparation Methods

The synthesis of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrazine core with the trifluoroethyl-substituted piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

2-methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H16F3N5/c1-10-8-11-12(17-2-3-21(11)18-10)20-6-4-19(5-7-20)9-13(14,15)16/h2-3,8H,4-7,9H2,1H3

InChI Key

CTESBNBLQQSYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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